molecular formula C10H12Cl2FN B2776022 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2470439-30-4

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No.: B2776022
CAS No.: 2470439-30-4
M. Wt: 236.11
InChI Key: LDLSZVNJEXUDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2470439-30-4 . It has a molecular weight of 236.12 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride . The InChI Code is 1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10 (7)9 (12)5-8 (6)11;/h5,13H,2-4H2,1H3;1H .


Physical and Chemical Properties Analysis

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 236.12 .

Scientific Research Applications

Chiral Resolution and Synthetic Applications

One notable application involves the resolution of racemic mixtures into their enantiomers for compounds related to 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride. For example, the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), a compound with structural similarities, has been achieved using N-phthaloyl derivative and tartaric acid derivatives as resolving agents. This process is critical for the production of enantiomerically pure compounds, which can have different biological activities (Bálint et al., 2000; Bálint et al., 2002). Additionally, supercritical fluid extraction with carbon dioxide has been employed for the optical resolution of FTHQ, showcasing an innovative approach to enantiomeric separation (Kmecz et al., 2001).

Pharmacological and Biological Studies

Fluoroquinolones, which share a core quinoline structure with 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline, have been extensively studied for their antibacterial properties. The structural modification and synthesis of these compounds, including activities and pharmacological profiles, are crucial for developing new antibacterial agents. For instance, temafloxacin hydrochloride, a structurally related compound, demonstrates the significance of enantiomeric purity in its antibacterial efficacy (Chu et al., 1991). Furthermore, the synthesis of novel 8-hydroxyquinoline derivatives and their application in OLEDs suggest the versatility of quinoline compounds in materials science, indicating potential areas of research for related compounds (Huo et al., 2015).

Antitumor and Antimalarial Studies

Significant research has focused on developing quinoline derivatives as potent antitumor and antimalarial agents. Studies on 2-phenylquinolin-4-ones have led to the identification of promising drug candidates with significant inhibitory activity against tumor cell lines, highlighting the potential of quinoline derivatives in cancer therapy (Chou et al., 2010). Similarly, the development of tebuquine analogues for antimalarial activity underscores the importance of structural modifications in enhancing the efficacy of quinoline-based drugs against resistant strains of Plasmodium falciparum (O’Neill et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLSZVNJEXUDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.